molecular formula C11H7Cl3N2O2S B2394763 3-Pyridyl[(2,3,4-trichlorophenyl)sulfonyl]amine CAS No. 332388-67-7

3-Pyridyl[(2,3,4-trichlorophenyl)sulfonyl]amine

Cat. No.: B2394763
CAS No.: 332388-67-7
M. Wt: 337.6
InChI Key: SPXRBVPGWYCXII-UHFFFAOYSA-N
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Description

3-Pyridyl[(2,3,4-trichlorophenyl)sulfonyl]amine is a chemical compound characterized by the presence of a pyridine ring and a trichlorophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridyl[(2,3,4-trichlorophenyl)sulfonyl]amine typically involves the reaction of 3-aminopyridine with 2,3,4-trichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridyl[(2,3,4-trichlorophenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

3-Pyridyl[(2,3,4-trichlorophenyl)sulfonyl]amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridyl[(2,3,4-trichlorophenyl)sulfonyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyridyl[(2,3,4-trichlorophenyl)sulfonyl]amine
  • 2-Pyridyl[(2,3,4-trichlorophenyl)sulfonyl]amine
  • 3-Pyridyl[(2,4,5-trichlorophenyl)sulfonyl]amine

Uniqueness

3-Pyridyl[(2,3,4-trichlorophenyl)sulfonyl]amine is unique due to its specific substitution pattern on the phenyl ring and the position of the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2,3,4-trichloro-N-pyridin-3-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2O2S/c12-8-3-4-9(11(14)10(8)13)19(17,18)16-7-2-1-5-15-6-7/h1-6,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXRBVPGWYCXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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